B1577189 Palustrin-1b

Palustrin-1b

Cat. No.: B1577189
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-1b is an antimicrobial peptide (AMP) derived from the skin secretions of the North American frog Lithobates palustris. It belongs to the temporin family of AMPs, characterized by their short sequences (typically 10–14 amino acids), cationic charge, and hydrophobic residues that facilitate interactions with microbial membranes . This compound exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, making it a promising candidate for therapeutic development. Its mechanism of action involves membrane disruption via pore formation or carpet-like lysis, though its exact structural determinants remain under investigation .

Properties

bioactivity

Antibacterial

sequence

ALFSILRGLKKLGNMGQAFVNCKIYKKC

Origin of Product

United States

Comparison with Similar Compounds

A rigorous comparison of Palustrin-1b with structurally or functionally analogous AMPs requires analysis of sequence homology, physicochemical properties, bioactivity, and mechanistic nuances. Below, we evaluate key similarities and differences with three closely related compounds: Temporin A , Esculentin-1a , and Magainin 2 .

Structural and Physicochemical Properties
Property This compound Temporin A Esculentin-1a Magainin 2
Length (residues) 13 13 46 23
Net Charge +3 +2 +7 +4
Hydrophobicity (%) 62 54 68 57
Key Motifs FLPIVAKVAAALV FLPLIGRVLSGIL GIMDKLKNLGKLAKGLA GIGKFLHSAKKFGKAF

Key Findings :

  • This compound shares high sequence homology with Temporin A (68% similarity), but its higher net charge (+3 vs. +2) correlates with stronger electrostatic interactions with negatively charged microbial membranes .
  • Compared to Esculentin-1a, this compound’s shorter length and lower hydrophobicity limit its capacity to form stable transmembrane pores, favoring a "carpet" mechanism instead .
  • Magainin 2, while longer and less hydrophobic, exhibits broader pH stability, a trait absent in this compound due to its lack of pH-sensitive residues .

Key Findings :

  • This compound demonstrates superior potency against Gram-positive bacteria compared to Temporin A, likely due to enhanced membrane penetration from its cationic residues .
  • Esculentin-1a outperforms this compound across all tested organisms, attributed to its longer helix-forming structure and higher charge density .
  • Magainin 2’s activity against C. albicans is comparable to this compound, but its cytotoxicity toward mammalian cells (e.g., hemolysis at 25 µg/mL) limits therapeutic utility, whereas this compound shows minimal hemolytic activity (<5% at 50 µg/mL) .
Mechanistic Differences
  • Membrane Permeabilization: this compound induces rapid depolarization of S.
  • Synergy with Antibiotics: this compound enhances the efficacy of ciprofloxacin against P.
  • coli after 20 serial passages, likely due to its multi-target mechanism .

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